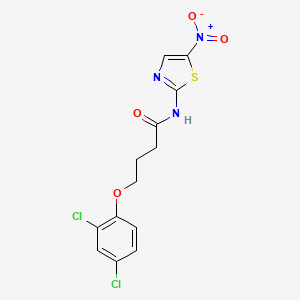

4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide, also known as DNTB, is a synthetic compound that has been widely studied for its potential biological applications. It is a member of the thiazole family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and hydrogen peroxide. This reaction produces a fluorescent product that can be detected using a variety of techniques, including fluorescence microscopy and spectroscopy. The selectivity of this compound for hydrogen peroxide is thought to be due to the presence of the thiazole ring, which is able to stabilize the intermediate formed during the reaction.

Biochemical and Physiological Effects

In addition to its use as a fluorescent probe, this compound has also been shown to possess a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This makes it a potentially useful tool for studying drug metabolism and drug-drug interactions. This compound has also been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a potential candidate for the development of new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide in lab experiments is its high selectivity for hydrogen peroxide. This makes it a valuable tool for studying the role of ROS in various biological systems. However, one limitation of using this compound is that it can be sensitive to certain experimental conditions, such as changes in pH or the presence of certain metal ions. Careful experimental design is therefore necessary to ensure accurate and reproducible results.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide. One area of interest is the development of new fluorescent probes based on the thiazole ring system. These probes could be designed to selectively detect other ROS or other important signaling molecules in biological systems. Another area of interest is the development of new antimicrobial agents based on the structure of this compound. These agents could be designed to overcome the growing problem of antibiotic resistance in bacterial pathogens. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.

Synthesemethoden

4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dichlorophenol with 2-amino-5-nitrothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanoyl chloride to yield this compound. Other methods involve the use of different starting materials or alternative reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide has been studied extensively for its potential use in a variety of scientific applications. One area of research has focused on its use as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (ROS) in biological systems. ROS are important signaling molecules that play a crucial role in a range of physiological processes, but can also be harmful if they accumulate to high levels. This compound has been shown to selectively react with a specific ROS, hydrogen peroxide, and produce a fluorescent product that can be easily measured. This makes this compound a valuable tool for studying the role of ROS in various biological systems.

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O4S/c14-8-3-4-10(9(15)6-8)22-5-1-2-11(19)17-13-16-7-12(23-13)18(20)21/h3-4,6-7H,1-2,5H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSTVNRKWSNBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl)thio]-9H-purine](/img/structure/B5191672.png)

![N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5191675.png)

![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5191678.png)

![2-(4-chlorophenyl)-4-{[(4-hydroxy-2-methylphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5191696.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5191709.png)

![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)

![2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5191730.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)

![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)